3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core, a piperazine ring, and a nitrophenyl group. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where the quinazoline core reacts with 1-(4-nitrophenyl)piperazine.
Formation of the Final Compound: The final step involves the reaction of the intermediate with an appropriate oxoethylating agent under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of neurodegenerative diseases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity.
Pathways Involved: By inhibiting these enzymes, the compound can increase the levels of acetylcholine in the brain, potentially improving cognitive function and reducing symptoms of neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione: shares structural similarities with other quinazoline derivatives and piperazine-containing compounds.
Uniqueness
Structural Features: The combination of a quinazoline core, piperazine ring, and nitrophenyl group is unique, providing distinct chemical and biological properties.
Biological Activity: The specific arrangement of functional groups in this compound may confer unique biological activities, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
3-[2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5/c26-18(13-24-19(27)16-3-1-2-4-17(16)21-20(24)28)23-11-9-22(10-12-23)14-5-7-15(8-6-14)25(29)30/h1-8H,9-13H2,(H,21,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZWLGXNPJORPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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